molecular formula C21H21N3O2 B2899093 4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile CAS No. 1825510-63-1

4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2899093
CAS RN: 1825510-63-1
M. Wt: 347.418
InChI Key: ZNYFCHRUMOISAP-UHFFFAOYSA-N
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Description

The compound “4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of these rings suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane and pyridine rings, as well as the phenylethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane and pyridine rings, as well as the phenylethyl group. The exact reactions it could undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azepane and pyridine rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it is intended to be a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(2-phenacylazepane-1-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-15-18-13-17(10-11-23-18)21(26)24-12-6-2-5-9-19(24)14-20(25)16-7-3-1-4-8-16/h1,3-4,7-8,10-11,13,19H,2,5-6,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYFCHRUMOISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CC(=NC=C2)C#N)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile

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